
3,4-Dibromopyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromopyridine-2-carbaldehyde is an organic compound belonging to the pyridine family. It is characterized by the presence of two bromine atoms at the 3rd and 4th positions and an aldehyde group at the 2nd position on the pyridine ring. This compound has a molecular formula of C6H3Br2NO and a molecular weight of 264.9 g/mol. It is widely used in various fields, including scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromopyridine-2-carbaldehyde typically involves the bromination of pyridine derivatives followed by formylation. One common method includes the bromination of 2-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran.
Major Products:
Oxidation: 3,4-Dibromopyridine-2-carboxylic acid.
Reduction: 3,4-Dibromopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dibromopyridine-2-carbaldehyde has a diverse range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-Dibromopyridine-2-carbaldehyde depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
2-Bromo-3-pyridinecarboxaldehyde: Similar structure but with only one bromine atom at the 2nd position.
3-Bromo-4-pyridinecarboxaldehyde: Similar structure but with only one bromine atom at the 3rd position.
4-Bromo-2-pyridinecarboxaldehyde: Similar structure but with only one bromine atom at the 4th position.
Uniqueness: 3,4-Dibromopyridine-2-carbaldehyde is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations compared to its mono-brominated counterparts .
Properties
Molecular Formula |
C6H3Br2NO |
|---|---|
Molecular Weight |
264.90 g/mol |
IUPAC Name |
3,4-dibromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
InChI Key |
KGIIICBAHAOHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)

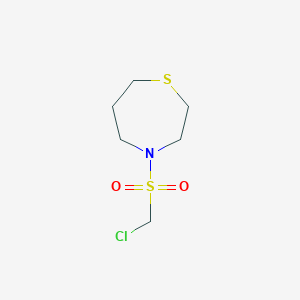
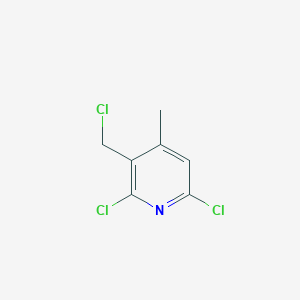
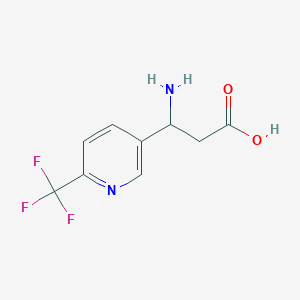
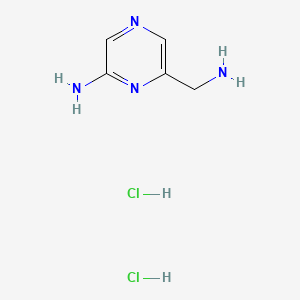
![8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B15314651.png)
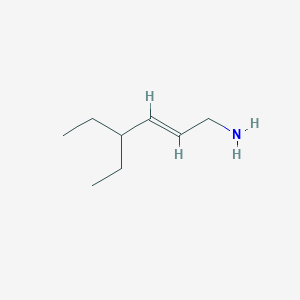
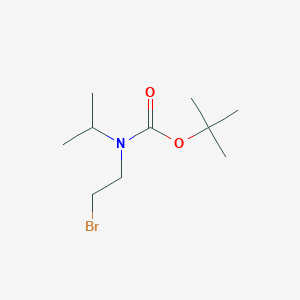
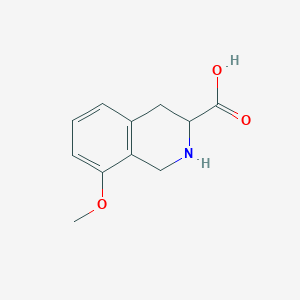
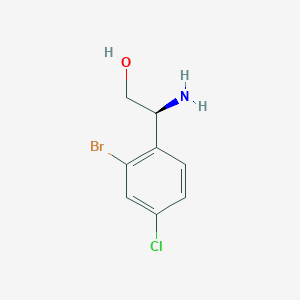
![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)

![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
